4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid
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Overview
Description
4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms, attached to a benzoic acid moiety
Biochemical Analysis
Biochemical Properties
Compounds containing the 1,2,4-triazole ring have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Some 1,2,4-triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
Molecular Mechanism
1,2,4-triazole compounds often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Some 1,2,4-triazole hybrids have shown changes in their effects over time .
Dosage Effects in Animal Models
Some 1,2,4-triazole hybrids have shown dose-dependent effects .
Metabolic Pathways
Compounds containing the 1,2,4-triazole ring are often involved in various metabolic pathways .
Transport and Distribution
Compounds containing the 1,2,4-triazole ring often interact with various transporters or binding proteins .
Subcellular Localization
Compounds containing the 1,2,4-triazole ring often have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid typically involves the reaction of 3-chloro-1H-1,2,4-triazole with a benzoic acid derivative. One common method includes the use of a coupling reaction where the triazole ring is introduced to the benzoic acid framework under controlled conditions. The reaction often requires the presence of a catalyst and may be carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the triazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the triazole ring or the benzoic acid moiety.
Esterification: The carboxylic acid group can be esterified to form esters, which may have different solubility and reactivity properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Alcohols: For esterification reactions, often in the presence of an acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while esterification reactions produce esters of this compound .
Scientific Research Applications
4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but without the chlorine atom, which may result in different reactivity and biological activity.
5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoic acid: Another triazole derivative with different substitution patterns, leading to variations in chemical and biological properties.
Uniqueness
The presence of the chlorine atom on the triazole ring in 4-(3-chloro-1H-1,2,4-triazol-5-yl)benzoic acid makes it unique compared to other triazole derivatives. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(5-chloro-1H-1,2,4-triazol-3-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-9-11-7(12-13-9)5-1-3-6(4-2-5)8(14)15/h1-4H,(H,14,15)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHPTDNLKRJKAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=N2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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